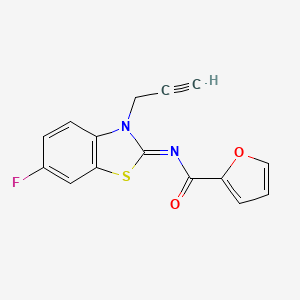

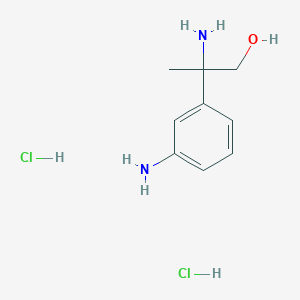

![molecular formula C17H19ClN4OS B2546532 5-((4-chlorophényl)(pyrrolidin-1-yl)méthyl)-2-éthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-25-6](/img/structure/B2546532.png)

5-((4-chlorophényl)(pyrrolidin-1-yl)méthyl)-2-éthylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.

BenchChem offers high-quality 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La leishmaniose est une maladie tropicale causée par les parasites Leishmania, transmis par les piqûres de phlébotomes. Le composé synthétisé a démontré une activité antileishmanienne puissante contre les isolats cliniques de Leishmania aethiopica. Le composé 13 a montré une activité antipromastigote supérieure (IC50 = 0,018), surpassant les médicaments standards comme la miltefosine et l'amphotéricine B désoxycholate .

- Étude de docking moléculaire: le profil de liaison favorable du composé 13 dans la poche Lm-PTR1 justifie son activité antileishmanienne .

- Le paludisme, causé par les parasites Plasmodium transmis par les moustiques, affecte des millions de personnes dans le monde. Les composés 14 et 15 de cette série ont montré une meilleure inhibition contre Plasmodium berghei, avec une suppression de 70,2 % et 90,4 %, respectivement .

- En utilisant la microanalyse élémentaire, l'IRTF et les techniques de RMN 1H, les chercheurs ont vérifié les structures des dérivés de pyrazole synthétisés .

- Formes dimères: des études informatiques ont optimisé les formes dimères, caractérisant les structures moléculaires et évaluant les effets des substituants sur les spectres vibrationnels, en particulier le cycle triazole .

- Des essais de liaison in vitro aux canaux ioniques ont été menés pour explorer le mécanisme plausible de l'action anticonvulsivante des composés actifs .

Activité antileishmanienne

Activité antipaludique

Caractérisation de la structure moléculaire

Potentiel anticonvulsivant

Sélectivité des kinases et biodisponibilité

En résumé, le 5-((4-chlorophényl)(pyrrolidin-1-yl)méthyl)-2-éthylthiazolo[3,2-b][1,2,4]triazol-6-ol est prometteur dans plusieurs domaines scientifiques, du traitement des maladies tropicales aux applications potentielles anticonvulsivantes et anticancéreuses. Les chercheurs continuent d'explorer tout son potentiel. 🌟

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes involved in the biosynthesis of cell membranes .

Mode of Action

The mode of action of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves inhibiting the demethylation of ergosterol on the cell membrane . This inhibition prevents the formation of the cell membrane, leading to the death of the pathogen .

Biochemical Pathways

The compound 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol affects the ergosterol biosynthesis pathway . Ergosterol is a crucial component of fungal cell membranes. By inhibiting its production, the compound disrupts the integrity of the cell membrane, leading to cell death .

Pharmacokinetics

Similar compounds are known to be well-absorbed and metabolized in the body .

Result of Action

The result of the action of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is the disruption of the cell membrane, leading to the death of the pathogen . This makes it a potential candidate for the treatment of diseases caused by these pathogens.

Analyse Biochimique

Biochemical Properties

5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metalloproteinases, particularly matrix metalloproteinase-2 (MMP-2), through hydrogen bond-type interactions . The interaction with MMP-2 suggests that 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may influence processes such as extracellular matrix remodeling and cell migration. Additionally, the compound’s structure allows it to cross cell membranes, facilitating its interaction with intracellular targets .

Cellular Effects

The effects of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ribosomal S6 kinase, which plays a crucial role in protein synthesis and cell growth . By affecting this kinase, 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can alter cellular responses to growth signals and stress, impacting overall cell function.

Molecular Mechanism

At the molecular level, 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with amino acids in the active sites of enzymes like MMP-2 is a key aspect of its mechanism of action . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This modulation of enzyme activity can result in altered gene expression patterns and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and the consistency of its effects in long-term experiments.

Dosage Effects in Animal Models

The effects of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing harm to the organism.

Metabolic Pathways

5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels within the organism.

Transport and Distribution

The transport and distribution of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various cellular compartments . This distribution pattern is crucial for its interaction with intracellular targets and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the precise mechanisms through which the compound influences cellular function and for optimizing its therapeutic potential.

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGINFDZXLKSHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)